molecular formula C18H18BrN3O2S B2612481 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887886-45-5

2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2612481
CAS No.: 887886-45-5
M. Wt: 420.33
InChI Key: JGGCNSHLRQFVJC-UHFFFAOYSA-N
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Description

2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a 4-bromophenylsulfonyl group

Mechanism of Action

Target of Action

Some related compounds have been found to inhibit nlrp3-dependent pyroptosis . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.

Mode of Action

It is suggested that related compounds can inhibit nlrp3 activation and il-1β release in differentiated thp-1 cells . This suggests that the compound may interact with its targets to inhibit certain inflammatory responses.

Result of Action

Related compounds have been found to inhibit nlrp3 activation and il-1β release in differentiated thp-1 cells . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common method starts with the preparation of 1-((4-bromophenyl)sulfonyl)piperidine, which is then coupled with a benzimidazole derivative. The key steps include:

    Formation of 1-((4-bromophenyl)sulfonyl)piperidine: This can be achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine under basic conditions.

    Coupling with Benzimidazole: The 1-((4-bromophenyl)sulfonyl)piperidine is then reacted with a benzimidazole derivative in the presence of a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or the benzimidazole core.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Bromophenyl)sulfonyl)piperidine
  • 1-(4-Bromophenylsulfonyl)piperazin-4-one
  • 1-(4-Bromophenylsulfonyl)piperazine

Uniqueness

Compared to similar compounds, 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole stands out due to the presence of the benzimidazole core, which can confer additional biological activity and stability. The combination of the piperidine ring and the benzimidazole core also provides a unique scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S/c19-14-5-7-15(8-6-14)25(23,24)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCNSHLRQFVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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